molecular formula C8H13F B3052375 8-Fluorooct-1-yne CAS No. 408-15-1

8-Fluorooct-1-yne

Cat. No.: B3052375
CAS No.: 408-15-1
M. Wt: 128.19 g/mol
InChI Key: ZNVKRVWGRGBKGK-UHFFFAOYSA-N
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Description

8-Fluorooct-1-yne: is an organic compound with the molecular formula C₈H₁₃F It belongs to the class of organofluorine compounds, which are characterized by the presence of a carbon-fluorine bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Fluorooct-1-yne can be synthesized through several methods. One common approach involves the reaction of 8-bromo-1-octyne with potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide . The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organofluorine chemistry can be applied. Industrial synthesis may involve the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions to achieve the desired fluorination of the alkyne precursor .

Chemical Reactions Analysis

Types of Reactions: 8-Fluorooct-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Fluorooct-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluorooct-1-yne involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, this compound may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 8-Chlorooct-1-yne
  • 8-Bromooct-1-yne
  • 8-Iodooct-1-yne

Comparison: 8-Fluorooct-1-yne is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its chloro, bromo, and iodo counterparts, this compound exhibits higher stability and different reactivity patterns. The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds particularly resistant to metabolic degradation and chemical breakdown .

Properties

IUPAC Name

8-fluorooct-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F/c1-2-3-4-5-6-7-8-9/h1H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVKRVWGRGBKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193786
Record name 1-Octyne, 8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408-15-1
Record name 1-Octyne, 8-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000408151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octyne, 8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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